Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring structure. This specific compound features an ethyl ester group at the 3-position and a ketone group at the 7-position, making it notable for its potential biological activity and reactivity in various chemical reactions. The compound's unique structure contributes to its applications in medicinal chemistry and organic synthesis.
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is classified as a heterocyclic compound due to its indazole framework. It is often synthesized for use in pharmaceutical research and development due to its promising biological activities. The compound can be sourced from various chemical suppliers specializing in organic compounds and intermediates.
The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves several key steps:
The synthetic routes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis methods for industrial production. Purification techniques like recrystallization and chromatography are also utilized to obtain the compound in its pure form.
The molecular formula for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is with a molecular weight of approximately 208.21 g/mol. The structural features include:
The InChI representation of the compound is as follows:
This data provides insight into the compound's chemical identity and potential reactivity.
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation; sodium borohydride and lithium aluminum hydride for reduction; and sulfuric acid for esterification processes.
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate primarily targets CHK1 and CHK2 kinases as well as human serum glucocorticoid-dependent kinase (SGK). Its mode of action involves inhibiting or modulating these kinases' activities, which play crucial roles in cell cycle regulation and volume control.
Research indicates that this compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties against certain cell lines, suggesting potential therapeutic applications.
The compound is typically characterized by its solid-state form at room temperature with specific melting points that can vary based on purity levels.
Chemical properties include its reactivity with various functional groups due to the presence of both an ethyl ester and a ketone group. This dual functionality enhances its potential for diverse chemical modifications.
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific applications:
The versatility of this compound facilitates its use across multiple domains in science and industry, highlighting its significance in ongoing research efforts aimed at discovering new therapeutic agents.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: